Majonoside-R1

Description

Properties

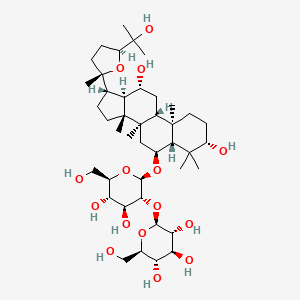

Molecular Formula |

C42H72O15 |

|---|---|

Molecular Weight |

817 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C42H72O15/c1-37(2)25(46)10-12-39(5)24-15-20(45)27-19(42(8)14-11-26(57-42)38(3,4)52)9-13-40(27,6)41(24,7)16-21(34(37)39)53-36-33(31(50)29(48)23(18-44)55-36)56-35-32(51)30(49)28(47)22(17-43)54-35/h19-36,43-52H,9-18H2,1-8H3/t19-,20+,21-,22+,23+,24+,25-,26-,27-,28+,29+,30-,31-,32+,33+,34-,35-,36+,39+,40+,41+,42-/m0/s1 |

InChI Key |

TVWNWTCNFUZDDJ-OKTAXTKLSA-N |

Isomeric SMILES |

C[C@]1(CC[C@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C |

Canonical SMILES |

CC1(C(CCC2(C1C(CC3(C2CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)O)C |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Activities

Majonoside-R1 exhibits a range of pharmacological effects, which can be categorized as follows:

- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which help in protecting cells from oxidative stress. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative damage is a key factor .

- Anti-Cancer Effects : Research indicates that this compound possesses anti-cancer properties. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines, suggesting a potential role in cancer prevention and therapy .

- Neuroprotective Effects : The compound has been linked to neuroprotective actions, potentially aiding in the treatment of neurodegenerative disorders by mitigating neuronal damage and promoting neuronal survival .

- Anti-Inflammatory Properties : this compound has been shown to reduce inflammation in various models, indicating its potential utility in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

- Cancer Cell Proliferation Inhibition : A study demonstrated that this compound significantly inhibited the proliferation of human hepatoma cells. The mechanism involved the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins .

- Neuroprotection in Animal Models : In a mouse model of Alzheimer's disease, this compound showed protective effects against cognitive decline and neuronal loss. The compound was found to reduce amyloid-beta accumulation and improve synaptic function .

- Antioxidant Studies : Research highlighted the antioxidant capacity of this compound through various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP) tests. These findings suggest its potential in formulations aimed at combating oxidative stress-related conditions .

Data Table: Summary of Applications

Preparation Methods

Plant Material Selection and Pretreatment

Majonoside-R1 is primarily extracted from the rhizomes and roots of Panax vietnamensis. Studies indicate that plant age, geographical origin, and post-harvest processing critically influence ginsenoside profiles. Fresh rhizomes are typically steamed or air-dried to stabilize bioactive compounds. Steaming at 100–120°C for 2–6 hours enhances the conversion of malonyl ginsenosides to their neutral forms, indirectly increasing this compound yields by reducing degradation. For example, a 2024 study demonstrated that steaming Panax quinquefolius at 120°C for 3 hours increased rare ginsenosides, including this compound isomers, by 32% compared to unprocessed samples.

Solvent Extraction and Chromatographic Purification

Crude extracts are obtained using methanol or ethanol (70–80% v/v) via reflux or ultrasound-assisted extraction. A representative protocol involves:

-

Maceration : 100 g dried rhizomes in 500 mL 70% ethanol at 60°C for 6 hours.

-

Filtration and Concentration : Rotary evaporation under reduced pressure to yield a ginsenoside-rich residue.

-

Liquid-Liquid Partition : Sequential partitioning with n-butanol and water to isolate saponins.

Further purification employs silica gel chromatography, reversed-phase HPLC, or preparative TLC. A 2024 analysis of Panax vietnamensis cell cultures identified this compound using a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in water and acetonitrile. Key parameters are summarized below:

| Parameter | Condition |

|---|---|

| Column Temperature | 40°C |

| Flow Rate | 0.3 mL/min |

| Detection | ESI-MS in negative mode |

| This compound Retention Time | 21.2 minutes |

Biosynthetic Approaches in Yeast and Cell Cultures

Metabolic Engineering of Yeast

The mevalonate (MVA) pathway in Saccharomyces cerevisiae has been engineered to produce ginsenoside precursors. Key steps include:

-

Overexpression of Squalene Synthase (ERG9) to boost 2,3-oxidosqualene production, a precursor for dammarane-type ginsenosides.

-

Heterologous Expression of CYP450 Enzymes from Panax species to catalyze hydroxylation and cyclization reactions. For instance, CYP716A47 from Panax ginseng converts dammarenediol-II to protopanaxadiol, a structural analog of this compound.

A 2020 study achieved 1.2 mg/L protopanaxatriol in engineered yeast, though this compound-specific yields remain unreported. Challenges include glycosylation specificity, as this compound requires unique sugar moieties at C-3 and C-6 positions.

Suspension Cell Cultures of Panax vietnamensis

Cell suspension cultures offer a scalable alternative to wild harvesting. A 2024 trial optimized six cell lines (PV-70, PV-71, PV-4, and SH variants) using modified B5 and SH media:

| Cell Line | Media | This compound Yield (mg/g DW) |

|---|---|---|

| PV-70-SH | SH | 0.45 ± 0.02 |

| PV-71-SH | SH | 0.38 ± 0.03 |

| PV-4 | B5 | 0.22 ± 0.01 |

The SH medium, enriched with thiamine (5 mg/L) and pyridoxine, doubled this compound production compared to B5, highlighting the role of vitamin cofactors in saponin biosynthesis.

Structural Modification and Semisynthesis

Acidic Hydrolysis of Precursors

This compound can be derived from majonoside-R2 via mild acidic hydrolysis (0.1 M HCl, 60°C, 2 hours), which cleaves the C-20 glucose residue. This method achieves 85% conversion efficiency but requires stringent pH control to prevent aglycone degradation.

Enzymatic Glycosylation

Recombinant glycosyltransferases (UGTs) from Panax species enable site-specific glycosylation. For example, UGTPg1 from Panax ginseng transfers glucose to the C-20 position of protopanaxatriol, forming this compound analogs. However, enzyme stability and cofactor regeneration limit industrial scalability.

Analytical Methods for Quality Control

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC coupled with Orbitrap-MS/MS provides high-resolution quantification. A validated method for Panax vietnamensis extracts uses the following parameters:

| Parameter | Value |

|---|---|

| Column | Acquity UPLC BEH C18 (2.1 × 100 mm) |

| Mobile Phase | 0.1% Formic acid (A) / Acetonitrile (B) |

| Gradient | 15–40% B over 25 minutes |

| Ionization Mode | Negative ESI |

| This compound [M-H]⁻ | m/z 887.4991 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra confirm this compound’s ocotillol-type structure, characterized by a tetrahydrofuran ring at C-20. Key signals include:

-

δ 1.28 ppm (s) : C-21 methyl group.

-

δ 4.98 ppm (d, J = 7.2 Hz) : Anomeric proton of C-3 glucose.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.